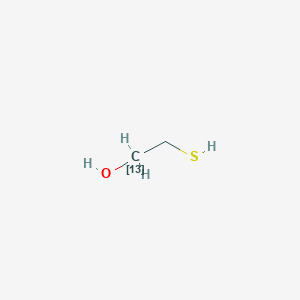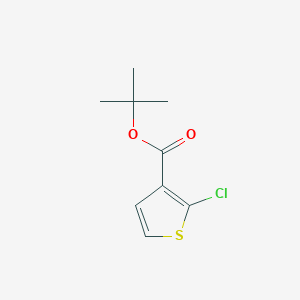
Fmoc-Asp-OH-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid: (Fmoc-Asp-OH-2-13C) is a labeled derivative of L-aspartic acid, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is commonly used in peptide synthesis and various biochemical applications due to its stable isotope labeling, which allows for detailed molecular studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Isotope Labeling: The carbon-13 isotope is introduced at the second position of the aspartic acid molecule. This can be done through various methods, including the use of labeled precursors or isotopic exchange reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification methods to produce the compound in bulk quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC, DIC, and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Solvents: DMF, dichloromethane (DCM), and methanol are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include peptides and peptide derivatives, where N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid serves as a building block.
Wissenschaftliche Forschungsanwendungen
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid has a wide range of scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for structural and functional studies.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies of peptide and protein structures.
Biological Studies: It is used in metabolic studies to trace the incorporation and metabolism of aspartic acid in biological systems.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid primarily involves its role as a labeled amino acid in peptide synthesis and biochemical studies. The carbon-13 label allows researchers to track the compound’s incorporation into peptides and proteins, providing insights into molecular interactions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH): Similar to N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid but without the carbon-13 label.
N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH): Uses a different protecting group (Boc) instead of Fmoc.
N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-Glu-OH): Similar structure but with an additional methylene group in the side chain.
Uniqueness
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature distinguishes it from other similar compounds that do not have isotopic labels.
Eigenschaften
CAS-Nummer |
286460-78-4 |
|---|---|
Molekularformel |
C19H17NO6 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i16+1 |
InChI-Schlüssel |
KSDTXRUIZMTBNV-JCETWUESSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)


